molecular formula C8H9BrO2S B578592 1-Bromo-2-(ethanesulfonyl)benzene CAS No. 1299474-17-1

1-Bromo-2-(ethanesulfonyl)benzene

Cat. No. B578592
M. Wt: 249.122
InChI Key: PIZRUAWFDMCXDV-UHFFFAOYSA-N
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Description

“1-Bromo-2-(ethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-(ethanesulfonyl)benzene” is 1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

  • Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) have been used for ring halogenations of polyalkylbenzenes, with [hydroxy(tosyloxy)iodo]benzene acting effectively as a catalyst with NBS. This process enables the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Ethynylferrocene Compounds : New compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene have been synthesized via palladium-catalyzed cross-coupling reactions. Electrochemical studies indicate chemically reversible oxidations, showing the potential for these compounds in electronic and catalytic applications (Fink et al., 1997).

  • Development of Functionalized Benzenes : Efficient methods for the synthesis of functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one. These compounds are key for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).

  • Crystal Structures of Bromo- and Iodo- Derivatives : Studies of the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have revealed important supramolecular features like hydrogen bonding and π–π interactions, which are significant for understanding molecular interactions in solid-state chemistry (Stein, Hoffmann, & Fröba, 2015).

  • Synthesis and Fluorescence Properties : The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene and its photoluminescence properties in both solution and solid state have been investigated, revealing interesting aspects of its potential use in materials science, especially for light-emitting applications (Zuo-qi, 2015).

  • Synthesis and Thermolysis Studies : Research on 2-(Phenylthio)ethanesulfonyl chloride, a major product in the reaction of various compounds, has offered insights into the thermolysis and rearrangement processes of these chemical reactions, which is vital for understanding complex organic synthesis mechanisms (King & Khemani, 1985).

Safety And Hazards

Safety data sheets indicate that “1-Bromo-2-(ethanesulfonyl)benzene” may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

1-bromo-2-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRUAWFDMCXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712439
Record name 1-Bromo-2-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(ethanesulfonyl)benzene

CAS RN

1299474-17-1
Record name 1-Bromo-2-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (135 mg, 3.40 mmol, 60% in mineral oil) in anhydrous DMF (5 mL) was added 2-bromobenzenethiol (580 mg, 3.10 mmol) drop-wise at rt. After the resultant mixture was stirred at 20° Celsius for 10 min, bromoethane (670 mg, 6.10 mmol) was slowly added into the mixture. The reaction mixture was stirred at 30° Celsius for 14 hours in an oil bath. The reaction was diluted with water (60 mL) and extracted with petroleum ether (20 mL×2). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue was dissolved in a mixture of methanol (10 mL) and water (15 mL) then treated with oxone (10 g, 15 mmol) portion-wise. The reaction mixture was stirred at 80° Celsius for 16 hours. The mixture was cooled to rt and the methanol removed. The remaining aqueous mixture was further diluted with water (50 mL) and extracted with DCM (20 mL×2). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, concentrated to dryness and purified by FCC to give the title compound (570 mg, 75%). 1H NMR (300 MHz, CDCl3) δ 8.18-8.12 (m, 1H), 7.76 (dd, J=7.8, 1.5, 1H), 7.52-7.43 (m, 2H), 3.46 (q, J=7.5, 2H), 1.26 (t, J=7.5, 3H).
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
670 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
75%

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